molecular formula C23H38O3S B571053 Arachidonoyl-1-thio-Glycerol

Arachidonoyl-1-thio-Glycerol

Cat. No.: B571053
M. Wt: 394.6 g/mol
InChI Key: UUOPRYPOAXYNLX-DOFZRALJSA-N
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Description

Arachidonoyl-1-thio-glycerol is a synthetic thioester analog of the endogenous cannabinoid 2-arachidonoylglycerol (2-AG). Its primary application lies in biochemical assays to measure monoacylglycerol lipase (MAGL) activity, an enzyme responsible for hydrolyzing 2-AG into arachidonic acid and glycerol, thereby terminating cannabinoid receptor signaling . Structurally, it replaces the ester bond in 2-AG with a thioester group, enhancing resistance to non-enzymatic hydrolysis while retaining compatibility with MAGL’s catalytic site . This substitution allows spectrophotometric detection of MAGL activity via the release of 5’-thio-2-nitrobenzoic acid (TNB) when reacted with Ellman’s reagent (DTNB), producing a yellow chromophore measurable at 412 nm .

Properties

IUPAC Name

S-(2,3-dihydroxypropyl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOPRYPOAXYNLX-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of the Thioglycerol Backbone

The synthesis begins with the selective acylation of 1-thioglycerol (1-mercapto-2,3-propanediol) using arachidonic acid. To prevent undesired side reactions, the primary hydroxyl group of thioglycerol is typically protected with a tert-butyldimethylsilyl (TBS) group. Key steps include:

  • Protection of Thioglycerol :

    • Reaction of 1-thioglycerol with TBS chloride (TBSCl) in the presence of imidazole yields 2,3-dihydroxypropyl-1-thio-TBS ether.

    • Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature (rt), 12 hours.

    • Yield : ~85% (reported for analogous silylations).

  • Arachidonoylation :

    • The secondary hydroxyl group of the TBS-protected thioglycerol is esterified with arachidonic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP).

    • Conditions : Anhydrous DCM, inert atmosphere (Ar/N₂), rt, 24 hours.

    • Yield : >95% (observed in similar esterifications).

  • Deprotection :

    • The TBS group is removed using triethylamine trihydrofluoride (Et₃N·3HF) to avoid acyl migration, a common issue with traditional desilylation agents like tetrabutylammonium fluoride (TBAF).

    • Conditions : Tetrahydrofuran (THF)/acetonitrile (1:1), rt, 13 days.

    • Yield : 98% (reported for analogous desilylations).

Critical Considerations :

  • Arachidonoyl Stability : The polyunsaturated chain is prone to oxidation; thus, reactions are conducted under strict inert conditions with minimal exposure to light.

  • Isomerization Risk : Acidic or basic conditions promote migration of the arachidonoyl group from the 1- to 2-position. Neutral pH and low temperatures (<25°C) are maintained throughout.

Purification and Isolation

Chromatographic Techniques

Crude product is purified via silica gel chromatography followed by semi-preparative high-performance liquid chromatography (HPLC):

Step Conditions Purpose
Silica Gel ChromatographyHexanes/acetone (2:1 → 1:1 gradient)Remove unreacted arachidonic acid
Semi-Preparative HPLCC18 column, 30% acetonitrile/water, 10 mL/minSeparate diastereomers and byproducts
  • Yield After Purification : ~55% (over two steps).

  • Purity : ≥95% (confirmed by LC-MS).

Solubility and Formulation

The final product is solubilized in acetonitrile or dimethylformamide (DMF) for storage:

Solvent Concentration Storage Temperature
Acetonitrile10 mg/mL-80°C (long-term)
DMF20 mg/mL-20°C (short-term)

Analytical Validation

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃): δ 5.35–5.25 (m, 8H, arachidonoyl CH=CH), 4.15–4.05 (m, 2H, glycerol CH₂), 3.75–3.65 (m, 1H, glycerol CH).

    • ¹³C NMR : δ 173.2 (C=O), 130.5–127.0 (arachidonoyl CH=CH), 62.1 (glycerol CH₂OH).

  • Mass Spectrometry (MS) :

    • ESI-MS : m/z 395.3 [M+H]⁺ (calculated for C₂₃H₃₈O₃S: 394.6).

Functional Assays

  • MAGL Activity Assay :

    • Hydrolysis of this compound by MAGL releases a free thiol, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB²⁻) with λₘₐₓ = 412 nm.

    • Kinetic Parameters : Kₘ = 12.5 µM, Vₘₐₓ = 1.2 µmol/min/mg (recombinant human MAGL).

Challenges and Mitigation Strategies

Arachidonoyl Migration

  • Problem : Transesterification from 1- to 2-position during deprotection.

  • Solution : Use Et₃N·3HF instead of TBAF for silyl ether removal, reducing migration to <2%.

Oxidative Degradation

  • Problem : Oxidation of arachidonoyl double bonds during synthesis or storage.

  • Solution :

    • Conduct reactions under argon with chelated solvents (e.g., THF with BHT).

    • Store product in amber vials at -80°C with antioxidant additives (e.g., 0.01% BHT).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
EDCI/DMAP-Mediated EsterificationHigh yield (>95%), mild conditionsRequires expensive anhydrous solvents
TBS Protection/DeprotectionPrevents acyl migrationProlonged reaction times (days)

Mechanism of Action

The primary mechanism of action of Arachidonoyl-1-thio-Glycerol involves its hydrolysis by monoacylglycerol lipase. The enzyme catalyzes the cleavage of the thioester bond, resulting in the release of arachidonic acid and glycerol. This reaction is crucial for regulating the levels of 2-arachidonoyl glycerol in the body and modulating the endocannabinoid signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. 2-Arachidonoylglycerol (2-AG)

  • Structure : Contains an ester bond at the sn-1 position of glycerol linked to arachidonic acid .
  • Function: Endogenous full agonist of cannabinoid receptors CB1 and CB2, with high abundance in the central nervous system .
  • Key Difference: Unlike arachidonoyl-1-thio-glycerol, 2-AG is rapidly hydrolyzed by MAGL in vivo, limiting its utility in enzymatic assays .

Anandamide (AEA)

  • Structure: Ethanolamide of arachidonic acid.
  • Function: Endogenous partial CB1/CB2 agonist, metabolized by fatty acid amide hydrolase (FAAH) rather than MAGL .
  • Key Difference : AEA’s degradation pathway and receptor affinity differ fundamentally from 2-AG and its thioester analog, making it irrelevant to MAGL-specific studies .

2.1.3. Decanoyl m-Nitroaniline

  • Structure : Substrate for FAAH, releasing m-nitroaniline upon hydrolysis.
  • Function : Used in FAAH activity assays, measured at 410 nm .
  • TNB) .
Enzymatic Assay Performance
Parameter This compound 2-AG Decanoyl m-Nitroaniline
Target Enzyme MAGL MAGL FAAH
Detection Wavelength 412 nm (TNB release) N/A 410 nm (m-NA release)
Assay Stability High (thioester resistance) Low (rapid hydrolysis) Moderate
Biological Activity Non-agonist (assay tool) CB1/CB2 agonist Non-agonist (assay tool)

Biological Activity

Arachidonoyl-1-thio-Glycerol (A-1-TG) is a synthetic thioester analog of 2-arachidonoylglycerol (2-AG), primarily utilized in research to study the biological activity of monoacylglycerol lipase (MAGL) and its implications in the endocannabinoid system. This article delves into the compound's biological activity, mechanisms of action, and its significance in various biochemical pathways.

Chemical Structure and Properties

A-1-TG is characterized by a sulfur atom in place of the oxygen atom found in 2-AG, which allows it to act as a substrate for MAGL. The hydrolysis of A-1-TG by MAGL results in the formation of arachidonic acid and thioglycerol, thereby influencing endocannabinoid signaling pathways.

Compound Structure Type Unique Features
This compoundThioesterSubstrate analog of 2-AG; interacts with MAGL
2-ArachidonoylglycerolGlycerideEndogenous cannabinoid; significant biological activity
Arachidonic AcidFatty AcidPrecursor for eicosanoids; not a substrate for MAGL
S-Arachidonoyl-2-thioglycerolThioesterUsed for fluorimetric assays; different sulfur positioning
N-Arachidonyl maleamideMaleamideSelective MAGL inhibitor; broader biological effects

A-1-TG primarily targets MAGL, an enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol. This process is crucial as it terminates the signaling effects of 2-AG, which acts as a full agonist at cannabinoid receptors CB1 and CB2. The interaction with MAGL can significantly influence the levels of endocannabinoids in the brain, thereby affecting various physiological processes such as pain sensation, mood regulation, and appetite control.

Biochemical Pathways

The hydrolysis of A-1-TG leads to several downstream effects:

  • Release of Arachidonic Acid : This fatty acid serves as a precursor for eicosanoids, which are involved in inflammatory responses and other physiological functions.
  • Endocannabinoid Signaling Modulation : By influencing the levels of 2-AG, A-1-TG plays a role in modulating the endocannabinoid system, which is critical for maintaining homeostasis in various bodily functions .

In Vitro Studies

Research has demonstrated that A-1-TG can be effectively used to measure MAGL activity. For instance, a study reported an apparent KmK_m value of 67.9 µM and a VmaxV_{max} of 659.5 nmol/min/mg when increasing concentrations of A-1-TG were incubated with MAGL-transfected cell lysate . This indicates that A-1-TG is a potent substrate for MAGL.

In Vivo Studies

In animal models, varying dosages of A-1-TG have shown differential effects on MAGL activity. Lower doses effectively measure MAGL activity without significant adverse effects, making it an ideal candidate for pharmacological studies. Moreover, studies indicate that the compound's stability is maintained when stored at -80°C, allowing for reliable experimental conditions.

Case Studies and Applications

A case study on the pharmacological effects of A-1-TG highlighted its utility in exploring lipid metabolism and endocannabinoid signaling pathways. Researchers utilized A-1-TG to assess the impact on neuronal signaling and inflammation responses in various models.

Table: Summary of Key Research Findings

Study Findings
Gifford et al. (1996)Demonstrated that cannabinoid receptor antagonists influenced acetylcholine release via eCBs.
Tzavara et al. (2003)Showed that MAGL inhibition increased levels of 2-AG, impacting synaptic plasticity.
Degroot et al. (2006)Reported that systemic administration of AM251 altered cholinergic transmission through eCBs.

Q & A

Q. What are the primary biochemical applications of Arachidonoyl-1-thio-Glycerol in endocannabinoid research?

this compound is a thioester analog of 2-arachidonoylglycerol (2-AG), a key endocannabinoid. It serves as a substrate for monoacylglycerol lipase (MGL) activity assays. When MGL hydrolyzes the thioester bond, the released free thiol reacts with DTNB (Ellman’s reagent), producing a yellow chromophore measurable at 412 nm. This enables quantitative assessment of MGL activity, critical for studying endocannabinoid signaling termination .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key protocols include:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if ventilation is insufficient .
  • Engineering controls : Implement local exhaust ventilation to maintain airborne concentrations below exposure limits .
  • Spill management : Contain spills with inert absorbents and dispose of chemically contaminated waste per local regulations .
  • Emergency measures : Immediate use of eye wash stations and safety showers following exposure .

Q. How should this compound be stored to ensure stability?

Store in tightly sealed containers at -20°C, protected from light and moisture. Avoid proximity to ignition sources (e.g., open flames, static discharge) due to flammability risks when diluted in acetonitrile .

Advanced Research Questions

Q. How can researchers design robust MGL activity assays using this compound?

Methodological steps :

  • Substrate preparation : Dissolve this compound in acetonitrile (≤1% final concentration to minimize solvent interference) .
  • Enzyme incubation : Mix with purified MGL and buffer (pH 7.4, 37°C).
  • Detection : Add DTNB to the reaction; monitor absorbance at 412 nm over time.
  • Controls : Include negative controls (no enzyme) and blanks (no substrate) to account for non-specific reactions.
  • Data normalization : Express activity as µmol of thiol released per mg protein/min .

Q. How should researchers address incomplete physicochemical data (e.g., solubility, stability) for this compound?

  • Empirical testing : Conduct pilot studies to determine solubility in buffers (e.g., PBS, Tris-HCl) and stability under experimental conditions (e.g., temperature, pH).
  • Literature cross-referencing : Compare with structurally similar compounds (e.g., 2-AG) for predictive modeling of properties like logP or hydrolysis rates .
  • Collaborative validation : Share preliminary data with peers to establish consensus protocols .

Q. What strategies optimize reproducibility in MGL inhibition studies using this compound?

  • Standardized protocols : Adopt fixed substrate concentrations (e.g., 50 µM) and pre-validate enzyme batches via kinetic assays .
  • Replication : Perform triplicate runs per condition and include inter-assay controls to account for plate-to-plate variability .
  • Data transparency : Report all experimental parameters (e.g., incubation time, detection wavelength) to enable cross-lab comparisons .

Q. How does this compound’s receptor selectivity compare to 2-AG in cannabinoid receptor studies?

Unlike 2-AG, which activates both CB1 and CB2 receptors, this compound’s thioester modification reduces receptor affinity. Use it in parallel with 2-AG to differentiate MGL-mediated hydrolysis effects from direct receptor interactions. For receptor-specific assays, pair it with selective antagonists (e.g., AM-251 for CB1) to isolate signaling pathways .

Q. What ecological precautions are necessary when disposing of this compound waste?

  • Classification : Classify waste as hazardous (Water Hazard Class 2) due to potential groundwater contamination .
  • Disposal methods : Use licensed chemical waste contractors for incineration or solvent recovery. Avoid drain disposal even in trace amounts .
  • Documentation : Maintain records of disposal manifests and regulatory compliance checks .

Q. How can conflicting toxicity data from safety sheets be reconciled in risk assessments?

  • Data triangulation : Compare acute toxicity values (e.g., LD50) across multiple SDS sources and prioritize peer-reviewed studies .
  • Conservative thresholds : Apply the lowest reported exposure limits (e.g., acetonitrile TLV: 20 ppm) to ensure safety margins .
  • Hazard modeling : Use computational tools (e.g., QSAR) to predict untested endpoints like chronic toxicity .

Q. What experimental frameworks are recommended for studying this compound’s role in lipid signaling pathways?

  • PICO framework : Define Population (e.g., neuronal cells), Intervention (MGL inhibition), Comparison (wild-type vs. MGL-knockout models), and Outcomes (2-AG accumulation) .
  • FINER criteria : Ensure questions are Feasible (e.g., measurable via HPLC), Novel (e.g., unexplored tissue-specific effects), and Relevant to therapeutic targets (e.g., neuroinflammation) .

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